Epoxymicheliolide (EMCL) is a sesquiterpene lactone compound structurally similar to Parthenolide (PTL), derived from Tanacetum parthenium (feverfew). [] It exhibits higher stability in acidic and alkaline conditions compared to PTL. [] EMCL is currently being investigated for its potential anticancer and anti-inflammatory properties. [, ]
Epoxymicheliolide is a novel guaiane-type sesquiterpene lactone derived from the plant Micheliolidea species. It has garnered attention due to its potential therapeutic applications, particularly in the field of cancer treatment and anti-inflammatory responses. This compound is classified within the broader category of sesquiterpene lactones, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Epoxymicheliolide is sourced from Micheliolidea species, which are part of the Asteraceae family. Sesquiterpene lactones like Epoxymicheliolide are characterized by their unique chemical structure that includes a lactone ring and a sesquiterpene backbone. This compound is classified as a guaiane-type sesquiterpene lactone, indicating its specific structural features that contribute to its biological activity.
The synthetic route may also involve modifications to enhance yield and purity, with careful monitoring of reaction conditions such as temperature and solvent choice.
Epoxymicheliolide has a complex molecular structure that can be represented as follows:
The structure features a bicyclic system typical of guaiane-type compounds, which contributes to its biological activity. Spectroscopic data such as NMR and IR spectra provide insights into the functional groups present in the molecule, confirming the existence of hydroxyl and carbonyl functionalities.
Epoxymicheliolide undergoes various chemical reactions that contribute to its biological effects:
The technical details of these reactions involve examining the binding affinity and specificity through computational modeling and experimental validation.
The mechanism of action of Epoxymicheliolide involves several key processes:
These processes are supported by both in vitro experiments and molecular docking studies that highlight the compound's efficacy at the molecular level.
Epoxymicheliolide exhibits distinct physical and chemical properties:
Characterization techniques confirm these properties, providing essential data for understanding how Epoxymicheliolide behaves in biological systems.
Epoxymicheliolide has several promising applications in scientific research:
Research continues into optimizing its synthesis and exploring further applications within pharmacology and therapeutic development.
Epoxymicheliolide (EMCL; synonyms: 1β,10β-Epoxymicheliolide; CAS No.: 1343403-10-0) is a bioactive sesquiterpene lactone derivative classified within the guaianolide subclass, characterized by a 15-carbon skeleton arranged in a distinctive tetracyclic framework [1] [7]. Its molecular formula is C₁₅H₂₀O₄, with a molecular weight of 264.32 g/mol [1] [6]. The compound features an α-methylene-γ-lactone moiety and a critical epoxide bridge between C1 and C10, which are essential for its electrophilic reactivity and biological activity [6] [9]. The stereochemistry includes multiple chiral centers, with established configurations at C1, C3, C6, C10, C11, and C12, rendering it a structurally complex molecule [7].
Functional Groups and Reactivity:The α,β-unsaturated carbonyl system in the lactone ring enables nucleophilic addition (e.g., Michael addition), facilitating covalent interactions with biological nucleophiles like cysteine residues in proteins [9]. The epoxide group further enhances its electrophilicity, underpinning its mechanism as a covalent modulator of cellular targets [4] [9].
Spectral and Physicochemical Data:Key spectral signatures include IR absorption at 1,760 cm⁻¹ (lactone C=O) and 870 cm⁻¹ (epoxide), alongside NMR resonances indicative of methyl groups (δ 1.2–1.4 ppm) and lactone protons (δ 5.6–6.0 ppm) [7]. It exhibits moderate solubility in DMSO (100 mg/mL) but limited aqueous solubility [6].
Table 1: Core Structural and Physicochemical Data
Property | Value/Description |
---|---|
Molecular Formula | C₁₅H₂₀O₄ |
Molecular Weight | 264.32 g/mol |
Key Functional Groups | α-Methylene-γ-lactone, 1β,10β-epoxide |
Solubility | DMSO: 100 mg/mL; low in water |
Stereochemistry | (1R,3S,6S,10S,11S,12R) configuration |
SMILES | C[C@]1(CCC@([H])C@@([H])[C@@]3([H])C@(O)CC4)[C@]34O1 |
Epoxymicheliolide originates from medicinal plants within the Asteraceae family, notably Aucklandia lappa (syn. Saussurea costus) and Inula racemosa, which have been used in Traditional Chinese Medicine (TCM) for centuries to treat gastrointestinal disorders and inflammatory conditions [2] [9]. Its isolation as a distinct compound, however, is a modern achievement enabled by advanced chromatographic techniques. Initial phytochemical studies in the early 2000s identified it as a minor derivative of micheliolide (MCL), a more abundant sesquiterpene lactone [3] [9].
Botanical Sources and Biosynthesis:EMCL is biosynthesized via the mevalonate pathway in plant roots, where precursor molecules like costunolide undergo epoxidation and hydroxylation [9]. Yields from Aucklandia lappa roots remain low (typically 0.02–0.05% dry weight), contributing to its high research value [3].
Evolution in Research Focus:Early studies (pre-2010) primarily described EMCL’s anti-inflammatory properties in crude plant extracts. Post-2015 research shifted toward molecular mechanisms, driven by interest in sesquiterpene lactones like artemisinin [8] [9]. The compound is now predominantly obtained via semi-synthesis from micheliolide to meet research demands [3] [6].
Epoxymicheliolide has emerged as a multifunctional pharmacophore with documented efficacy in oncology, neuroinflammation, and autoimmune diseases. Its covalent modification of key proteins enables precise modulation of disease-relevant pathways [2] [4] [9].
Neuroinflammation and Epigenetic Modulation:EMCL directly binds histone H2B at lysine 46 (K46), recruiting the E3 ubiquitin ligase RNF20 to enhance histone H2B monoubiquitination (H2Bub1). This epigenetically suppresses AP-1-driven transcription of proinflammatory genes (e.g., TNF-α, IL-6) in microglia, demonstrating efficacy in LPS-induced neuroinflammation models [2] [4].
Gastrointestinal and Systemic Anti-Inflammatory Effects:In murine colitis models, EMCL dually inhibits TAK1-NF-κB signaling and activates Keap1-NRF2 pathways, reducing oxidative stress and cytokine production (NO, PGE₂) in macrophages [9]. This dual mechanism normalizes colon length and histopathology scores in DSS-induced colitis by >60% [9].
Oncology Applications:EMCL suppresses tumor growth via IKKβ inhibition (by targeting Leu25 and Leu281), blocking NF-κB nuclear translocation in renal carcinoma and glioblastoma [2] [8]. It also synergizes with chemotherapeutics by overcoming resistance pathways, aligning with broader sesquiterpene lactone trends [8].
Table 2: Key Pharmacological Effects and Research Findings
Disease Area | Target/Pathway | Observed Effects | Models Used |
---|---|---|---|
Neuroinflammation | H2Bub1-RNF20/AP-1 axis | ↓ TNF-α, IL-6, iNOS; microglia inactivation | LPS-stimulated BV-2 cells [4] |
Colitis | TAK1-NF-κB/Keap1-NRF2 | ↓ IL-1β, PGE₂; ↑ antioxidant genes (HO-1, NQO1) | DSS-induced mice [9] |
Oncology | IKKβ/NF-κB | ↓ Tumor proliferation, invasion; chemosensitization | Renal carcinoma, U251 cells [2] [8] |
Table 3: Signaling Pathways Modulated by Epoxymicheliolide
Pathway | Upstream Trigger | Downstream Effects | Biological Outcome |
---|---|---|---|
H2Bub1 activation | H2B-K46 modification | RNF20 recruitment; AP-1 suppression | Transcriptional repression of proinflammatory genes [4] |
NF-κB inhibition | TAK1/IKKβ blockade | ↓ Nuclear p65 translocation | Reduced TNF-α, IL-6, COX-2 [2] [9] |
NRF2 activation | Keap1 cysteine modification | ↑ Antioxidant response elements | Oxidative stress mitigation [9] |
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3